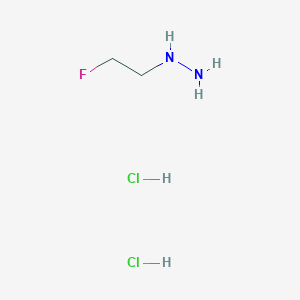

(2-Fluoroethyl)hydrazine dihydrochloride

Description

Significance of Fluorine in Medicinal and Biological Chemistry

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design and discovery. echemi.com Fluorine, being the most electronegative element, possesses unique properties that can impart favorable characteristics to bioactive compounds. Its small van der Waals radius allows it to act as a bioisostere for a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter local electronic environments.

One of the key advantages of fluorination is the enhancement of metabolic stability. echemi.com The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, such as cytochrome P450s. This can lead to a longer biological half-life and improved pharmacokinetic profiles of drug candidates.

Furthermore, the incorporation of fluorine can influence a molecule's lipophilicity, which in turn affects its membrane permeability and bioavailability. Strategic placement of fluorine atoms can modulate the pKa of nearby functional groups, thereby altering ionization states and influencing interactions with biological targets. The unique electronic properties of fluorine can also lead to enhanced binding affinity and selectivity for target proteins through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. echemi.com

The isotope ¹⁸F is a positron-emitting radionuclide, making it a valuable tool in positron emission tomography (PET), a non-invasive imaging technique used in diagnostics and drug development.

Role of Hydrazine (B178648) Scaffolds in Organic Synthesis and Drug Discovery

Hydrazine and its derivatives are versatile building blocks in organic synthesis and have a long history in the development of pharmaceuticals. The hydrazine moiety (H₂N-NH₂) is a potent nucleophile and can participate in a wide array of chemical transformations to construct diverse molecular architectures, including various heterocyclic systems like pyrazoles and pyridazines, which are common motifs in bioactive compounds.

In drug discovery, the hydrazine scaffold has been incorporated into numerous therapeutic agents. For instance, some hydrazine-containing drugs have demonstrated efficacy as monoamine oxidase (MAO) inhibitors for the treatment of depression. The reactivity of the hydrazine group allows for the formation of stable covalent bonds with biological targets, leading to irreversible inhibition in some cases. This covalent targeting can offer advantages in terms of potency and duration of action.

The ability of substituted hydrazines to act as probes for cofactor-dependent enzymes highlights their utility in chemical biology and for identifying new drug targets. The electron-rich nature of hydrazine enables it to react through both polar and radical mechanisms, expanding its potential for interacting with a broad range of biological molecules.

Overview of Research Directions for (2-Fluoroethyl)hydrazine (B13297834) Dihydrochloride (B599025) and Analogues

Research into (2-Fluoroethyl)hydrazine dihydrochloride and its analogues is situated at the intersection of fluorine chemistry and hydrazine-based drug design. While specific research on this compound is not extensively documented in publicly available literature, the investigation of structurally similar fluorinated hydrazines provides insights into potential research avenues.

A primary focus of research in this area is likely to be the synthesis of novel derivatives and their evaluation as potential therapeutic agents. The combination of the fluoroethyl group and the hydrazine moiety suggests potential applications as enzyme inhibitors, particularly for enzymes involved in neurotransmitter metabolism or other pathways where small molecule inhibitors are effective. The fluorine atom could enhance metabolic stability and modulate the reactivity of the hydrazine group.

Another direction of research could involve the use of (2-Fluoroethyl)hydrazine and its analogues as chemical probes to study biological systems. The reactivity of the hydrazine group can be exploited for the development of activity-based probes to identify and characterize new enzyme targets.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-fluoroethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7FN2.2ClH/c3-1-2-5-4;;/h5H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENAIJRWOPGRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809282-60-8 | |

| Record name | (2-fluoroethyl)hydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoroethyl Hydrazine Dihydrochloride and Derivatives

Strategic Synthetic Routes to (2-Fluoroethyl)hydrazine (B13297834) Dihydrochloride (B599025)

The preparation of (2-Fluoroethyl)hydrazine dihydrochloride can be approached through several strategic pathways, primarily involving the introduction of the hydrazine (B178648) moiety to a fluoroethyl precursor or the alkylation of a hydrazine-related starting material.

Synthesis from 2-Fluoroethylamine Precursors

A common and logical precursor for the synthesis of (2-Fluoroethyl)hydrazine is 2-fluoroethylamine. One patented method describes the preparation of 2-fluoroethylamine hydrochloride starting from 2-fluoroethanol (B46154) and toluene (B28343) sulfochloride. google.com While the direct conversion of 2-fluoroethylamine to (2-fluoroethyl)hydrazine is a feasible synthetic step, it often involves diazotization followed by reduction. A general continuous-flow process for the synthesis of aryl hydrazines from anilines involves diazotization to form a diazonium salt, followed by reduction with tin(II) chloride to yield the corresponding hydrazine. researchgate.net This methodology could potentially be adapted for the synthesis of (2-fluoroethyl)hydrazine from 2-fluoroethylamine.

Approaches via Alkylation of Hydrazides

Alkylation of hydrazides presents another viable route to N'-substituted hydrazides. scholaris.cascholaris.ca This method typically involves the acylation of a hydrazide, followed by alkylation and subsequent removal of the acyl group. For instance, amino acid-derived hydrazides have been acylated with trifluoroacetic anhydride, and the resulting trifluoroacetyl hydrazides were alkylated using alcohols in Mitsunobu reactions or with alkyl halides under alkaline conditions. scholaris.cascholaris.ca The trifluoroacetyl group can then be removed under reductive or hydrolytic conditions to furnish the N'-alkyl hydrazide. scholaris.cascholaris.ca A similar strategy could be employed using a 2-fluoroethylating agent to introduce the desired substituent onto a protected hydrazine. A novel method for synthesizing ethylhydrazine (B1196685) dihydrochloride involves the reaction of acetylhydrazine with bromoethane (B45996) in the presence of a catalyst, followed by the removal of the acetyl group under strongly acidic conditions. google.com This principle could be extended to the synthesis of (2-fluoroethyl)hydrazine using a suitable 2-fluoroethyl halide.

| Starting Material | Reagents | Intermediate | Product | Reference |

| Acetylhydrazine | Bromoethane, Catalyst, Base | N-acetyl-N'-ethylhydrazine | Ethylhydrazine dihydrochloride | google.com |

| Amino acid hydrazide | Trifluoroacetic anhydride, Alkylating agent | N'-Alkyl trifluoroacetyl hydrazide | N'-Alkyl hydrazide | scholaris.cascholaris.ca |

Formation of the Hydrazine Moiety

The formation of the hydrazine moiety is a fundamental transformation in organic synthesis. nih.gov Historically, the first hydrazine compound, phenylhydrazine (B124118), was synthesized by Emil Fischer in 1875 through the reduction of the corresponding diazonium salt. princeton.edu This general principle remains a cornerstone of hydrazine synthesis. For instance, a continuous-flow process for preparing 2-ethylphenylhydrazine hydrochloride from 2-ethylaniline (B167055) involves the in-situ generation of a diazonium salt intermediate followed by a temperature-programmed reduction. researchgate.net The synthesis of β-hydroxyethyl hydrazine from ethylene (B1197577) oxide and hydrazine hydrate (B1144303) is another example of forming a substituted hydrazine, though it is complicated by a series of consecutive side reactions. rsc.org These established methods for creating the N-N bond and introducing substituents provide a foundational basis for developing specific routes to (2-Fluoroethyl)hydrazine.

Functionalization and Derivatization Reactions

(2-Fluoroethyl)hydrazine serves as a versatile building block for the synthesis of more complex molecules, including hydrazones, diacyl hydrazines, and pyrazoles.

Hydrazone and Diacyl Hydrazine Synthesis

Hydrazones are a class of organic compounds typically formed by the reaction of a hydrazine with an aldehyde or a ketone. wikipedia.org This condensation reaction is a fundamental method for derivatizing hydrazines. wikipedia.orgnih.gov Simple N-unsubstituted hydrazones can be prepared from their corresponding N,N-dimethylhydrazones through an exchange reaction with anhydrous hydrazine. researchgate.net The reaction of cyanoacetyl hydrazine with 3-acetylpyridine, for example, yields a hydrazide-hydrazone derivative that can undergo further heterocyclization reactions. nih.gov

Diacylhydrazines are another important class of derivatives. A series of diacylhydrazine derivatives containing hydrophobic alkyl chains have been designed and synthesized. nih.gov Furthermore, diacylhydrazine derivatives incorporating a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold have been synthesized and have shown insecticidal activity. nih.gov The synthesis typically involves the reaction of a carbohydrazide (B1668358) with an acyl chloride. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Hydrazine/Organohydrazine | Aldehyde/Ketone | Hydrazone | wikipedia.org |

| N,N-dimethylhydrazone | Anhydrous hydrazine | N-unsubstituted hydrazone | researchgate.net |

| Carbohydrazide | Acyl chloride | Diacylhydrazine | nih.gov |

Pyrazole (B372694) Ring Formation from Hydrazine Derivatives

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, first synthesized by Knorr in 1883 through the reaction of ethyl acetoacetate (B1235776) with phenyl hydrazine. hilarispublisher.com The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and widely used method for synthesizing pyrazoles. nih.govgoogle.commdpi.com This cyclocondensation can sometimes lead to a mixture of regioisomers, depending on the substitution pattern of the starting materials. nih.govmdpi.com

Another significant route to pyrazoles involves the reaction of hydrazines with α,β-unsaturated ketones or acetylenic ketones. nih.govnih.gov The condensation of hydrazines with α,β-enones typically yields pyrazolines, which can then be oxidized to the corresponding pyrazoles. mdpi.com Multicomponent reactions have also been developed for the efficient synthesis of pyrazole derivatives. beilstein-journals.org For example, a three-component synthesis of pyrazoles can be achieved from malononitrile, aldehydes, and hydrazines. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product | Key Feature | Reference |

| 1,3-Dicarbonyl compound | Hydrazine derivative | Pyrazole | Classical synthesis, potential for regioisomers | nih.govgoogle.commdpi.com |

| α,β-Unsaturated ketone | Hydrazine | Pyrazoline (intermediate) | Requires subsequent oxidation | mdpi.com |

| Acetylenic ketone | Hydrazine derivative | Pyrazole | Can produce regioisomeric mixtures | nih.gov |

| Malononitrile, Aldehyde | Hydrazine | Pyrazole | Three-component synthesis | beilstein-journals.org |

Acylation Reactions with Fluoroethyl Amines/Hydrazines

Acylation of hydrazines is a fundamental reaction in organic synthesis, yielding N-acylhydrazides which are valuable intermediates in the preparation of various bioactive molecules and in peptide synthesis. wikipedia.orgelsevierpure.comresearchgate.net While specific literature detailing the acylation of (2-fluoroethyl)hydrazine is not extensively available, the general principles of hydrazine acylation can be applied. These reactions typically involve the nucleophilic attack of the hydrazine nitrogen atom on the electrophilic carbonyl carbon of an acylating agent.

Common acylating agents include carboxylic acids, acyl chlorides, and anhydrides. The reaction with carboxylic acids can sometimes be sluggish and may require activation. wikipedia.org For instance, the acylation of hydrazides with acetic or formic acid has been observed as a side reaction in peptide synthesis, with the rate of acylation being dependent on the acid concentration. wikipedia.orgresearchgate.net Formylation occurs more rapidly than acetylation. wikipedia.orgresearchgate.net

A general scheme for the acylation of a hydrazine derivative is as follows:

R-CO-L + H₂N-NH-R' → R-CO-NH-NH-R' + HL

Where R-CO-L is the acylating agent (L being a leaving group such as -OH, -Cl, or -OCOR) and H₂N-NH-R' is the hydrazine derivative (in this context, R' would be -CH₂CH₂F).

The resulting N-acyl hydrazone derivatives are an important class of compounds with a wide range of biological activities. elsevierpure.comnih.gov The synthesis of these derivatives often involves the condensation of an acyl hydrazide with an aldehyde or ketone. nih.gov Microwave-assisted synthesis has been employed to produce N-acyl hydrazones, offering advantages such as reduced reaction times and increased yields. elsevierpure.com

Click Chemistry Approaches for Fluoroethyl Group Incorporation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and efficient method for incorporating the fluoroethyl group into a wide array of molecules. openmedscience.comresearchgate.net This bioorthogonal reaction is characterized by its high efficiency, regioselectivity, and mild reaction conditions, making it suitable for the labeling of sensitive biomolecules. openmedscience.com

A key reagent in this approach is 2-fluoroethyl azide (B81097), which can be readily synthesized. The CuAAC reaction involves the 1,3-dipolar cycloaddition between the 2-fluoroethyl azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. openmedscience.com This triazole linkage is metabolically stable and can act as a surrogate for an amide bond.

The general reaction is depicted below:

F-CH₂CH₂-N₃ + R-C≡CH --(Cu(I) catalyst)--> F-CH₂CH₂-(1,2,3-triazole)-R

This methodology has been extensively utilized in the development of radiotracers for Positron Emission Tomography (PET) by using 2-[¹⁸F]fluoroethyl azide. openmedscience.com

Synthesis of Metal Complexes with Hydrazine and Hydrazone Ligands

Hydrazines and their derivatives, particularly hydrazones, are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nih.gov Hydrazones are typically synthesized by the condensation reaction between a hydrazine or acylhydrazide and a carbonyl compound (aldehyde or ketone). rug.nlutupub.fi

The resulting hydrazone ligands can coordinate to metal ions through various donor atoms, most commonly the imine nitrogen and a carbonyl oxygen or a deprotonated enolic oxygen. rug.nl This allows them to act as bidentate or tridentate ligands. utupub.fi The synthesis of these metal complexes is generally straightforward, often involving the reaction of the hydrazone ligand with a metal salt in a suitable solvent, sometimes under reflux conditions. utupub.fifrontiersin.org

The coordination of the hydrazone to the metal center is typically confirmed through spectroscopic techniques such as FT-IR, UV-Vis, and NMR, as well as by elemental analysis and magnetic susceptibility measurements. rug.nl For example, a shift in the C=N stretching frequency in the IR spectrum upon complexation provides evidence for the coordination of the imine nitrogen to the metal ion. rug.nl

These metal complexes have garnered significant interest due to their diverse biological activities and potential applications in catalysis and materials science. nih.gov

Radiosynthesis of Fluoroethyl-Containing Analogues for Research Applications

¹⁸F-Radiolabeling Strategies for Fluoroethyl Moieties

The introduction of the radioactive isotope fluorine-18 (B77423) (¹⁸F) into molecules to create PET radiotracers is a cornerstone of molecular imaging research. bohrium.com For the incorporation of a fluoroethyl group, the most prevalent strategy is nucleophilic substitution, where a precursor molecule containing a good leaving group is reacted with [¹⁸F]fluoride. wikipedia.orgnih.gov

The Sₙ2 reaction mechanism is commonly employed for aliphatic radiofluorination. nih.govuchicago.edu This involves the backside attack of the [¹⁸F]fluoride ion on the carbon atom bearing the leaving group, leading to inversion of stereochemistry if the carbon is chiral. The reactivity of the [¹⁸F]fluoride ion is enhanced by using a phase transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in combination with a potassium salt (e.g., K₂CO₃), and conducting the reaction in a polar aprotic solvent like acetonitrile (B52724) or dimethyl sulfoxide (B87167). nih.govacs.org

A widely used method for introducing the [¹⁸F]fluoroethyl group is a two-step process. First, 2-[¹⁸F]fluoroethyl tosylate is synthesized by the radiofluorination of ethylene-1,2-ditosylate. nih.govrsc.org This versatile building block can then be used to fluoroethylate various nucleophiles, such as phenols, amines, and amides, to produce the final radiotracer. rsc.org

Precursor Design for Radiofluorination

The success of a radiofluorination reaction is heavily dependent on the design of the precursor molecule. nih.gov For nucleophilic substitution reactions to introduce a fluoroethyl group, the precursor must contain a good leaving group attached to the ethyl moiety. nih.govnih.gov

Commonly used leaving groups for aliphatic radiofluorination include sulfonates, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), as well as halides (e.g., Br, I). nih.govnih.gov Tosylates are frequently chosen due to their good reactivity and stability. nih.govnih.gov For example, 1,2-ethylene ditosylate is a common precursor for the synthesis of 2-[¹⁸F]fluoroethyl tosylate. nih.gov

In addition to the leaving group, the precursor molecule may contain protecting groups on other functionalities to prevent unwanted side reactions during the radiofluorination step. These protecting groups must be stable under the labeling conditions and easily removable post-fluorination. researchgate.net

Optimization of Radiochemical Yields and Purity

Optimizing the radiochemical yield (RCY) and ensuring high radiochemical purity are critical aspects of radiotracer production. nih.govnih.gov Several factors can influence the outcome of a radiofluorination reaction.

Reaction Conditions: Temperature, reaction time, and the choice of solvent are key parameters that need to be optimized. nih.govnih.gov For example, in the synthesis of 2-[¹⁸F]fluoroethyl tosylate, it has been shown that temperature and time are independent variables that affect the formation of volatile side-products. nih.gov

Base and Precursor Concentration: The molar ratio of the base (e.g., K₂CO₃) to the precursor can significantly impact the RCY. nih.govmdpi.com An optimal ratio is necessary to facilitate the reaction without promoting side reactions or degradation of the product. mdpi.com

Purification: After the radiosynthesis, the desired radiolabeled compound must be separated from unreacted [¹⁸F]fluoride, the precursor, and any byproducts. openmedscience.comnih.gov High-performance liquid chromatography (HPLC) is the most common method for purification. elsevierpure.comnih.gov Solid-phase extraction (SPE) cartridges are also used for purification and reformulation of the final product. elsevierpure.com

Quality Control: Rigorous quality control (QC) is essential to ensure the identity, purity, and specific activity of the final radiopharmaceutical product before it can be used in research applications. nih.govresearchgate.netiaea.org QC tests typically include radio-HPLC to determine radiochemical purity and specific activity, and may also involve other analytical techniques to confirm the absence of chemical impurities and residual solvents. nih.govresearchgate.net

| Parameter | Typical Conditions/Considerations |

| Reaction Temperature | 70-130 °C for nucleophilic substitution nih.gov |

| Reaction Time | 3-15 minutes nih.gov |

| Solvent | Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO) nih.gov |

| Base | Potassium carbonate (K₂CO₃) nih.gov |

| Phase Transfer Catalyst | Kryptofix 2.2.2 (K₂₂₂) acs.org |

| Precursor Leaving Group | Tosylate (OTs), Mesylate (OMs), Triflate (OTf) nih.gov |

| Purification Method | HPLC, SPE elsevierpure.comnih.gov |

Structure Activity Relationship Sar Studies of 2 Fluoroethyl Hydrazine Dihydrochloride Derivatives

Impact of Fluoroethyl Substitution on Molecular Interactions

The carbon-fluorine bond is highly polarized, leading to a localized dipole moment that can engage in favorable electrostatic interactions with receptor sites. mdpi.com This can enhance binding affinity compared to non-fluorinated analogs. Furthermore, fluorine can act as a weak hydrogen bond acceptor, contributing to the stability of the ligand-receptor complex. While not as strong as traditional hydrogen bonds, these interactions can be crucial for orienting the molecule within a binding pocket. benthamscience.com

The substitution of hydrogen with fluorine can also impact the hydrophobic interactions between the drug molecule and the receptor. benthamscience.combenthamdirect.com By increasing the lipophilicity of the molecule, the fluoroethyl group can promote partitioning into hydrophobic pockets of a target enzyme, thereby enhancing binding affinity. benthamscience.com

Influence of Hydrazine (B178648) Moiety Modifications on Biological Activity and Selectivity

The hydrazine moiety is a versatile functional group known to be a key pharmacophore in a wide range of biologically active compounds, including monoamine oxidase (MAO) inhibitors. hygeiajournal.comnih.govtsijournals.comnih.govresearchgate.net Modifications to the hydrazine group in derivatives of (2-Fluoroethyl)hydrazine (B13297834) can have profound effects on their biological activity and selectivity.

Alterations to the substitution pattern on the nitrogen atoms can modulate the compound's basicity and nucleophilicity, which are critical for its mechanism of action, particularly in the case of irreversible enzyme inhibitors. For instance, the degree of substitution on the hydrazine nitrogen can influence the compound's ability to form covalent adducts with enzyme cofactors or active site residues.

SAR studies on various hydrazine derivatives have shown that the nature of the substituents can dictate the selectivity for different enzyme isoforms. nih.gov For example, in the context of MAO inhibitors, modifications to the hydrazine moiety have been shown to shift the selectivity between MAO-A and MAO-B. nih.govaku.edu Cyclization of the hydrazide moiety into five- or six-membered rings has been reported to cause a significant decline or complete loss of MAO inhibitory properties in some series of compounds. nih.gov

Conformational and Electronic Effects on Ligand Binding Affinity

The conformational flexibility of a ligand is a critical determinant of its binding affinity. The introduction of a fluorine atom can have a significant impact on the conformational preferences of the (2-fluoroethyl)hydrazine side chain. The gauche effect, an electronic interaction that can stabilize a gauche conformation over an anti conformation, can be influenced by the presence of fluorine. This conformational constraint can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus enhancing affinity. nih.gov

The electronic properties of the fluoroethyl group also play a crucial role. The strong electron-withdrawing nature of fluorine can influence the pKa of the nearby hydrazine nitrogens, affecting their protonation state at physiological pH. mdpi.com This, in turn, impacts the electrostatic interactions with the target protein. The robust carbon-fluorine bond can also enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. nih.gov

Design Principles for Modulating Target Selectivity through Fluorination

The strategic placement of fluorine atoms is a powerful tool for modulating the selectivity of enzyme inhibitors. Several design principles have emerged from the study of fluorinated compounds.

One key strategy involves exploiting the unique electronic properties of fluorine to achieve selective interactions with specific amino acid residues in the target's active site. For example, the polarized C-F bond can engage in favorable dipole-dipole or orthogonal multipolar interactions with backbone amides or aromatic residues, contributing to selective binding.

Furthermore, the enhanced metabolic stability conferred by fluorination can lead to a more sustained and selective in vivo effect. By blocking metabolic pathways that might lead to off-target effects, fluorination can improve the therapeutic window of a drug candidate. nih.gov The rational design of fluorinated inhibitors, therefore, involves a careful consideration of these electronic, steric, and metabolic effects to achieve the desired selectivity profile. nih.govresearchgate.netmskcc.orgrug.nl

| Compound/Derivative Class | Key Structural Feature | Impact on Biological Activity/Selectivity |

| (2-Fluoroethyl)hydrazine Analogs | Fluoroethyl group | Enhanced lipophilicity and electrostatic interactions, potential for weak hydrogen bonding. |

| N-Substituted Hydrazines | Modifications on hydrazine nitrogens | Modulation of basicity, nucleophilicity, and steric bulk, influencing selectivity for enzyme isoforms. |

| Conformationally Restricted Analogs | Fluorine-induced gauche effect | Pre-organization into a bioactive conformation, leading to higher binding affinity. |

| Metabolically Blocked Derivatives | C-F bond at metabolically labile sites | Increased metabolic stability and prolonged duration of action. |

Applications in Advanced Chemical Biology and Molecular Imaging Research

Development of Chemical Probes for Biological Processes

Chemical probes are essential for visualizing and dissecting biological pathways in real-time within living systems. The hydrazine (B178648) functional group of (2-Fluoroethyl)hydrazine (B13297834) dihydrochloride (B599025) serves as a reactive handle for its incorporation into larger, more complex probe structures.

The endoplasmic reticulum-associated protein degradation (ERAD) pathway is a critical quality control mechanism that removes misfolded proteins from the ER. A key player in this process is the AAA ATPase p97, which provides the mechanical force for the extraction of these proteins. The development of chemical probes to study ERAD and p97 function is an active area of research. Hydrazine-containing compounds, known as hydrazones and diacyl hydrazines, have been identified as inhibitors of the p97 ATPase. These molecules can serve as valuable tools to study the intricate mechanisms of protein degradation. The incorporation of a fluoroethyl group, as in (2-Fluoroethyl)hydrazine, can enhance the metabolic stability and cell permeability of these probes, making them more effective for studying these dynamic cellular processes.

The inherent nucleophilicity of the hydrazine group makes it an excellent reactive moiety for the development of fluorescent probes designed to detect small, highly reactive molecules within cells, such as formaldehyde (B43269) and hydrazine itself. Formaldehyde is a key one-carbon building block in various biosynthetic pathways but is toxic at high concentrations. Hydrazine is a potent toxin and an environmental pollutant.

Fluorescent probes for these analytes are often designed based on a "turn-on" mechanism. A non-fluorescent probe molecule containing a hydrazine group can react specifically with the target analyte (e.g., formaldehyde) to form a stable, fluorescent product. The introduction of a fluoroethyl group into the hydrazine precursor can fine-tune the electronic properties and reactivity of the probe, potentially leading to improved sensitivity and selectivity. The synthesis of such probes often involves the condensation of a hydrazine derivative with a fluorophore scaffold bearing a reactive carbonyl group.

Table 1: Examples of Hydrazine-Based Fluorescent Probes

| Probe Type | Target Analyte | General Mechanism | Potential Role of (2-Fluoroethyl)hydrazine |

| Hydrazone Formation | Formaldehyde | Reaction of hydrazine with formaldehyde to form a fluorescent hydrazone. | Precursor for the hydrazine moiety, with the fluoroethyl group potentially enhancing probe stability and cellular uptake. |

| Nucleophilic Substitution | Hydrazine | Reaction of a fluorophore containing a leaving group with hydrazine to release the fluorescent dye. | While not the analyte, it serves as the reactive precursor for probes designed to detect other species. |

The endoplasmic reticulum is a complex network of membranes within eukaryotic cells, and visualizing its structure and dynamics is crucial for understanding its function. Certain small molecules exhibit a high affinity for the ER, allowing them to be used as targeting moieties for fluorescent probes. Hydrazone and diacyl hydrazine derivatives, in addition to being p97 inhibitors, have been noted for their ability to localize to the ER. This dual functionality makes them particularly interesting as probes that can simultaneously report on ER structure and protein degradation processes. By starting with (2-Fluoroethyl)hydrazine dihydrochloride, it is possible to synthesize fluorescent probes with enhanced ER-targeting capabilities and improved photophysical properties for high-resolution imaging.

Design and Synthesis of Enzyme Inhibitors

The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. The hydrazine and hydrazide functionalities are present in a number of clinically important drugs and are increasingly being explored in the design of novel enzyme inhibitors.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation. Their dysregulation is implicated in various cancers and other diseases, making them attractive therapeutic targets. A number of HDAC inhibitors have been developed, with many containing a zinc-binding group that chelates the zinc ion in the enzyme's active site. Recently, the hydrazide moiety has emerged as a promising alternative to the more traditional hydroxamic acid zinc-binding group.

Hydrazide-based HDAC inhibitors have shown excellent potency and, in some cases, improved selectivity for specific HDAC isoforms. The synthesis of these inhibitors often involves the reaction of a carboxylic acid with a hydrazine derivative. The use of a substituted hydrazine, such as (2-Fluoroethyl)hydrazine, allows for the introduction of specific functionalities that can interact with the enzyme's binding pocket, leading to enhanced affinity and selectivity. The fluorine atom can also impart favorable pharmacokinetic properties.

Table 2: Research Findings on Hydrazide-Based HDAC Inhibitors

| Research Focus | Key Findings |

| Potency and Selectivity | Hydrazide-based inhibitors have demonstrated low nanomolar to sub-nanomolar potency against Class I HDACs. |

| Chemoresistance Reversal | Certain hydrazide-based HDAC inhibitors have been shown to reverse chemoresistance in platinum-resistant solid cancer cells. |

| Pharmacokinetics | Modification of the hydrazide moiety has led to inhibitors with superior pharmacokinetic profiles, including high oral bioavailability. |

The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and survival. It is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer. Consequently, mTOR is a major target for cancer drug development.

Several classes of mTOR inhibitors have been developed, and recent research has explored the potential of compounds containing a hydrazinyl moiety. For instance, 1,2,4-triazine (B1199460) derivatives bearing an arylidene-hydrazinyl group have been designed and synthesized as potential mTOR inhibitors. The synthesis of these compounds involves the reaction of a hydrazine derivative with an appropriate precursor. This compound can serve as a valuable starting material in the synthesis of such inhibitors, with the fluoroethyl group potentially contributing to improved binding affinity and drug-like properties.

Deoxy-D-arabino-heptulosonate Phosphate Synthase (DAHPS) Inhibitors

The enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS) is the first and rate-limiting enzyme in the shikimate pathway. nih.govnsf.gov This pathway is crucial for the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) in plants and microorganisms. nih.govcanterbury.ac.nz As this pathway is absent in mammals, it is a key target for the development of antimicrobial agents and herbicides. researchgate.net Research into DAHPS inhibitors has explored a variety of strategies to interrupt the enzyme's activity. canterbury.ac.nz These strategies include the design of molecules that mimic the substrates, phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P), or mimic unstable tetrahedral reaction intermediates. canterbury.ac.nzresearchgate.net For instance, the synthesis of a mimic for a proposed unstable reaction intermediate was found to be a slow-tight binding inhibitor of Escherichia coli DAHPS. canterbury.ac.nz Other approaches have focused on creating inhibitors that exploit metal coordination or interact with multiple binding sites simultaneously. canterbury.ac.nz A review of the scientific literature indicates that while various substrate mimics and intermediate-state analogs have been synthesized and evaluated, there is no specific mention of this compound being investigated as a DAHPS inhibitor. canterbury.ac.nzresearchgate.netresearchgate.net

Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial intracellular second messengers. samipubco.comresearchgate.net By regulating the levels of these messengers, PDEs play a critical role in a wide range of cellular processes. samipubco.com The inhibition of specific PDE isoenzymes is a therapeutic strategy for various conditions, including congestive heart failure (PDE3 inhibitors), inflammatory diseases like COPD (PDE4 inhibitors), and erectile dysfunction (PDE5 inhibitors). samipubco.comresearchgate.netnih.gov The investigation into novel PDE inhibitors is an active area of research. Studies have shown that certain nitrogen-containing heterocyclic compounds, such as pyridazine (B1198779) derivatives, can inhibit PDE enzymes, including PDE3, PDE4, and PDE5. samipubco.comsamipubco.com However, based on available scientific literature, there is no direct evidence or specific research focused on this compound as an inhibitor of phosphodiesterases.

Lysyl Oxidase (LOX) Inhibitors

Lysyl oxidase (LOX) is a copper-dependent enzyme essential for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. nih.govnih.gov This function is critical for the structural integrity and tensile strength of connective tissues. nih.gov Overexpression and elevated activity of LOX have been implicated in pathological conditions such as fibrosis and cancer metastasis, making it a significant therapeutic target. nih.govmdpi.com

Hydrazine-containing compounds are a known class of LOX inhibitors. google.com Research has been conducted to evaluate various families of hydrazine derivatives for their effectiveness and specificity against LOX. These families include phenylhydrazines, hydrazides, semicarbazides, and alkyl hydrazines. nih.gov (2-Fluoroethyl)hydrazine belongs to the alkyl hydrazine class. Studies comparing these groups have shown that while both phenylhydrazine (B124118) and alkyl hydrazines inhibit LOX, they can be more potent inhibitors of other amine oxidases, indicating a potential lack of selectivity. nih.gov In contrast, hydrazide and semicarbazide (B1199961) inhibitors were found to be much less potent against other oxidases, suggesting they hold more promise for development as selective LOX inhibitors. nih.gov The hydrazide group, in particular, was noted as a promising core functionality for designing potent and selective inhibitors targeting lysyl oxidase for applications in cancer metastasis research. nih.gov

| Hydrazine Derivative Family | Potency as LOX Inhibitor | Selectivity for LOX | Research Findings |

| Alkyl Hydrazines | Active | Less selective; also potent against other amine oxidases. nih.gov | (2-Fluoroethyl)hydrazine falls into this chemical class. nih.gov |

| Phenylhydrazine | Active | Less selective; potent against other amine oxidases. nih.gov | A known, but less stable, inhibitor of LOX. nih.gov |

| Hydrazides | Potent | More selective than alkyl or phenyl hydrazines. nih.gov | Considered a promising core for developing selective LOX inhibitors. nih.gov |

| Semicarbazides | Active | More selective than alkyl or phenyl hydrazines. nih.gov | Less potent than hydrazides against LOX. nih.gov |

Radiopharmaceutical Development for Positron Emission Tomography (PET)

Development of 18F-Labeled PET Tracers for Molecular Targets

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that utilizes radiotracers labeled with positron-emitting isotopes to visualize and quantify biological processes in vivo. nih.govnih.govnih.gov Fluorine-18 (B77423) (¹⁸F) is the most widely used radionuclide for PET imaging due to its ideal physical characteristics, including a convenient half-life of 109.8 minutes and low positron energy, which allows for high-resolution images. nih.govnih.govnih.gov

A common strategy for incorporating ¹⁸F into biologically active molecules is through the use of a fluoroethyl group. mdpi.com This process, known as ¹⁸F-fluoroethylation, often involves a two-step approach where a small, reactive prosthetic group is first radiolabeled with ¹⁸F and then conjugated to the larger target molecule. Precursors related to (2-Fluoroethyl)hydrazine can be utilized in the synthesis of these prosthetic groups. For example, nucleophilic substitution reactions are commonly employed to produce reagents like [¹⁸F]fluoroethyl tosylate or [¹⁸F]fluoroethylazide. mdpi.com These activated ¹⁸F-fluoroethyl compounds can then efficiently react with functional groups (such as amines or phenols) on peptides, antibodies, or other molecules of interest to create the final ¹⁸F-labeled PET tracer. frontiersin.org This indirect labeling method is valuable because direct fluorination of complex biomolecules is often not feasible under the required reaction conditions. frontiersin.org

Application in Pretargeted Molecular Imaging Strategies

Pretargeted molecular imaging is a multi-step strategy designed to improve the contrast and reduce the radiation dose associated with traditional radioimmunotherapy and imaging. cuny.edu This approach separates the targeting and imaging steps. First, an unlabeled antibody, engineered to bind to a specific tumor antigen, is administered and allowed to accumulate at the target site while clearing from the bloodstream. cuny.edu In a second step, a small, radiolabeled molecule with rapid pharmacokinetics is injected. This molecule is designed to bind specifically to the pre-localized antibody, enabling rapid imaging with high tumor-to-background ratios. cuny.edu

The favorable properties of ¹⁸F-labeled tracers, particularly those synthesized via fluoroethylation, make them excellent candidates for the second step of this strategy. nih.govnih.gov Small molecules carrying the ¹⁸F-fluoroethyl group generally exhibit fast clearance from non-target tissues, primarily through urinary excretion. nih.gov This rapid clearance significantly minimizes the radiation exposure to healthy organs and allows for the acquisition of high-contrast PET images shortly after administration of the radiotracer. cuny.edu This methodology leverages the high specificity of antibodies and the superior imaging characteristics of short-lived PET isotopes like ¹⁸F. nih.govcuny.edu

Quantitative Assessment of Tracer Distribution in Research Models

A key advantage of PET imaging is its ability to provide quantitative measurements of a radiotracer's distribution and kinetics in vivo. purdue.edu To achieve this, dynamic PET scans are performed, where data is acquired over a period of time following the injection of the radiotracer. yale.edu This allows for the generation of time-activity curves (TACs) for different tissues, which show how the concentration of the tracer changes over time. yale.edu

Kinetic modeling is then applied to these TACs to estimate key physiological parameters. purdue.eduyale.edu For example, in studies of ¹⁸F-labeled tracers like O-(2-¹⁸F-fluoroethyl)-L-tyrosine (¹⁸F-FET) for brain tumor imaging, dynamic PET analysis is used to improve diagnostic accuracy. purdue.edu Compartmental models are used to describe the movement of the tracer between different physiological compartments (e.g., blood plasma, tissue). yale.edu The analysis can yield quantitative parameters such as the volume of distribution (Vₜ), which represents the equilibrium ratio of the tracer concentration in tissue to that in plasma. yale.edu These quantitative techniques provide a more detailed understanding of the tracer's behavior and the underlying biology compared to static imaging alone and are crucial in the evaluation of new PET tracers in research models. purdue.eduresearchgate.net

| Kinetic Modeling Parameter | Description | Application in Research Models |

| Time-Activity Curve (TAC) | A plot of radioactivity concentration in a region of interest over time. yale.edu | Generated from dynamic PET scans to show tracer uptake and washout. yale.edu |

| Volume of Distribution (Vₜ) | A measure of tracer distribution at equilibrium between tissue and plasma. yale.edu | Used to quantify tracer binding and accumulation in target tissues like tumors. yale.edu |

| Compartmental Models | Mathematical models (e.g., 1-tissue or 2-tissue) that describe the tracer's exchange between compartments. yale.edu | Applied to TACs to estimate rate constants and Vₜ, providing insights into tracer kinetics. yale.edu |

Investigation into the Antitumoral and Antiblastic Activities of this compound Reveals a Gap in Current Research

A comprehensive review of scientific literature and research databases indicates a notable absence of studies on the antitumoral and antiblastic activities of the chemical compound this compound. Despite extensive searches for data pertaining to its efficacy in research models, no specific information regarding its potential as an anti-cancer agent was found.

The investigation sought to identify detailed research findings, including in vitro and in vivo studies, that would shed light on the compound's mechanism of action against tumor cells and its broader antiblastic properties. However, the search did not yield any published papers, clinical trial data, or patent applications that specifically name or investigate this compound for these purposes.

Consequently, it is not possible to provide data tables on its efficacy, details on the research models used for its evaluation, or any specific findings related to its antitumoral and antiblastic activities. This lack of available information suggests that this compound may not have been a focus of cancer research to date, or that any investigations conducted have not been published in accessible scientific literature.

Further research would be necessary to determine if this compound possesses any therapeutic potential in the context of oncology. At present, its profile in the domain of advanced chemical biology and molecular imaging research concerning antitumoral activities remains uncharacterized.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of hydrazine (B178648) derivatives. nih.govnanomeghyas.ir These methods are used to determine molecular geometry, the distribution of electron density, and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.gov

For hydrazine-based compounds, quantum chemical calculations can model reaction mechanisms and determine energy barriers for specific chemical transformations. mdpi.com For instance, studies on the oxidation of substituted benzylamines by monoamine oxidase (MAO) have used quantum methods to calculate activation energies, which correlate with experimental data and support proposed reaction mechanisms like the polar nucleophilic mechanism. researchgate.net The reactivity of hydrazines is influenced by the N-N bond and the presence of lone electron pairs on the nitrogen atoms. researchgate.net Theoretical calculations can quantify how substituents, such as the 2-fluoroethyl group, modulate the electron density and nucleophilicity of the hydrazine moiety. acs.org

Analysis of the molecular electrostatic potential (MEP) provides a map of charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is crucial for understanding how (2-Fluoroethyl)hydrazine (B13297834) might interact with biological receptors or participate in chemical reactions.

Table 1: Representative Quantum Chemical Descriptors for Hydrazine Derivatives

| Descriptor | Significance | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Predicting susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Predicting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. nih.gov | Assessing molecular stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Identifying sites for non-covalent interactions and chemical reactions. |

| Mulliken Atomic Charges | Provides a theoretical charge value for each atom in the molecule. | Understanding charge distribution and polar interactions. |

**6.2. Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For (2-Fluoroethyl)hydrazine, a known monoamine oxidase (MAO) inhibitor, MD simulations can provide a dynamic view of its interaction with the enzyme's active site. These simulations model the flexibility of both the ligand and the protein, offering a more realistic representation of the binding process than static models.

MD simulations can be used to:

Assess Binding Stability: By simulating the compound within the enzyme's binding pocket for an extended period (nanoseconds to microseconds), researchers can evaluate the stability of its binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand are monitored to see if it remains in a consistent orientation.

Identify Key Interactions: The simulations reveal the specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net This allows for the identification of crucial amino acid residues in the MAO active site responsible for binding.

Explore Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often critical for biological function and inhibition.

Calculate Binding Free Energies: Advanced MD-based techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the free energy of binding, providing a quantitative measure of the affinity between the compound and its target.

Studies on related MAO inhibitors have successfully used MD simulations to understand their mechanism of action and to provide a dynamic picture of the molecular recognition process between the inhibitor and the enzyme. mdpi.com

**6.3. Ligand Docking and Scoring Methodologies for Structure-Based Design

Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For (2-Fluoroethyl)hydrazine, docking studies are essential for understanding its interaction with the active site of MAO. The process involves placing the ligand into the binding site of the protein in various conformations and orientations and then using a scoring function to estimate the strength of the interaction, typically as a binding energy.

The general workflow for docking (2-Fluoroethyl)hydrazine into MAO would involve:

Preparation of the Receptor: A high-resolution crystal structure of MAO (e.g., from the Protein Data Bank) is prepared by adding hydrogen atoms and assigning partial charges.

Preparation of the Ligand: A 3D structure of (2-Fluoroethyl)hydrazine is generated and its energy is minimized.

Docking Simulation: Software like AutoDock is used to systematically explore possible binding poses of the ligand within a defined region of the MAO active site, which includes the flavin adenine dinucleotide (FAD) cofactor.

Scoring and Analysis: The resulting poses are ranked by a scoring function. The top-ranked poses are then analyzed to examine the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site.

For irreversible inhibitors like many hydrazines, docking can help predict the initial non-covalent binding step that precedes the formation of a covalent bond with the FAD cofactor. researchgate.net The insights gained from docking are valuable for structure-based drug design, guiding the modification of the molecule to improve its potency and selectivity. springernature.com

Table 2: Example of Data from a Hypothetical Docking Study of an Inhibitor with MAO-B

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy (kcal/mol) | The estimated free energy of binding from the scoring function. More negative values indicate stronger binding. | -7.5 |

| Interacting Residues | Amino acid residues in the active site that form key interactions with the ligand. | Tyr435, Gln206, Cys172, FAD |

| Hydrogen Bonds | Specific hydrogen bond interactions identified between the ligand and protein. | Ligand-NH with backbone O of Cys172 |

| Inhibition Constant (Ki) (Predicted) | A predicted measure of inhibitor potency derived from the binding energy. | 5.2 µM |

**6.4. Prediction of Conformational Preferences and Energetics

The biological activity of a flexible molecule like (2-Fluoroethyl)hydrazine is dependent on its three-dimensional shape or conformation. Computational methods can be used to predict the stable conformations of the molecule and their relative energies.

A conformational analysis typically involves systematically rotating the rotatable bonds in the molecule (such as the C-C and C-N bonds) and calculating the potential energy for each resulting geometry. This creates a potential energy surface, where the low-energy regions correspond to the most stable conformations.

Quantum chemical methods are often employed for these calculations to provide accurate energies. The results can identify the global minimum energy conformation (the most stable shape) as well as other low-energy local minima that might be populated at physiological temperatures. Understanding the preferred conformations is crucial because only specific shapes may fit correctly into the enzyme's active site to exert an inhibitory effect. For example, the orientation of the fluoroethyl group relative to the hydrazine moiety can influence how the molecule presents itself to the active site residues of MAO, affecting binding affinity and reactivity.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for tracking the progress of synthetic reactions leading to (2-Fluoroethyl)hydrazine (B13297834) dihydrochloride (B599025) and for quantifying the purity of the final product. cdc.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for these purposes. cdc.govrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile and thermally sensitive compounds like hydrazine (B178648) salts. For (2-Fluoroethyl)hydrazine dihydrochloride, a reversed-phase HPLC (RP-HPLC) method is often suitable. rasayanjournal.co.in Due to the compound's lack of a strong chromophore, detection can be achieved using Evaporative Light Scattering Detection (ELSD) or by derivatization with a UV-active agent. rasayanjournal.co.inhelixchrom.com Mixed-mode columns, which combine reversed-phase and ion-exchange mechanisms, can also be effective for retaining the polar hydrazine compound. helixchrom.com The method allows for the separation of the target compound from starting materials, reagents, and potential by-products, enabling accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile compounds. However, this compound is a salt and has low volatility, making direct analysis challenging. nih.govchrom-china.com Therefore, analysis typically requires a derivatization step to convert the analyte into a more volatile and thermally stable compound. wisdomlib.org This derivatized product can then be readily separated and identified. GC-MS is particularly useful for detecting and quantifying trace-level impurities, including potential genotoxic impurities that may arise during synthesis. wisdomlib.org Headspace GC-MS, combined with in-situ derivatization, offers excellent sensitivity for detecting residual hydrazine or related volatile impurities. nih.govresearchgate.net

Table 1: Example Chromatographic Conditions for Hydrazine Analysis

| Parameter | HPLC Method Example | GC-MS Method Example (Post-Derivatization) |

|---|---|---|

| Column | Inertsil ODS-3V (250 mm × 4.6 mm, 5µm) rasayanjournal.co.in | DB-5ms (30 m × 0.25 mm, 0.25 µm) nih.gov |

| Mobile Phase/Carrier Gas | Buffer (Ammonium dihydrogen phosphate):Methanol (25:75 v/v) rasayanjournal.co.in | Helium nih.gov |

| Flow Rate | 1.0 mL/min rasayanjournal.co.in | 1.8 mL/min nih.gov |

| Detection | UV at 360 nm (after derivatization with salicylaldehyde) rasayanjournal.co.in | Mass Spectrometry (m/z 25-250) nih.gov |

| Temperature | Ambient | Gradient: 40°C to 200°C nih.gov |

| Application | Purity assessment of bulk product. | Trace impurity analysis. |

Mass Spectrometry for Structural Elucidation of Synthetic Intermediates and Products (excluding basic identification)

Mass spectrometry (MS) is a cornerstone for the structural elucidation of newly synthesized molecules, providing much more than just the molecular weight. mdpi.com For this compound and its synthetic intermediates, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are critical for confirming elemental composition and revealing detailed structural features. mdpi.comlibretexts.org

In the synthesis of (2-Fluoroethyl)hydrazine, various intermediates and side-products may form. For instance, incomplete reactions or side reactions could lead to compounds where the hydrazine moiety has reacted further. Tandem MS helps in elucidating the structure of these unknown species. By selecting a precursor ion (such as the molecular ion of an impurity) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. mdpi.com Analyzing these fragment ions allows researchers to piece together the molecule's structure, identify functional groups, and pinpoint connectivity. For (2-Fluoroethyl)hydrazine, key fragmentation pathways would involve the cleavage of the C-N, N-N, and C-F bonds, with the resulting fragment masses providing definitive structural evidence.

Table 2: Plausible Mass Spectrometry Fragmentation for (2-Fluoroethyl)hydrazine

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

|---|---|---|---|

| 78.08 (M+) | 47.05 | [CH₂F-CH₂]⁺ | N₂H₃ |

| 78.08 (M+) | 33.03 | [CH₂F]⁺ | CH₂N₂H₃ |

| 78.08 (M+) | 31.04 | [N₂H₃]⁺ | C₂H₄F |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural analysis of organic compounds. materialsciencejournal.org A complete NMR characterization of this compound would involve ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For (2-Fluoroethyl)hydrazine, one would expect to see two triplet signals corresponding to the two methylene (B1212753) (-CH₂-) groups. The fluorine atom on the adjacent carbon causes splitting of the neighboring CH₂ protons, and the protons on each methylene group split each other, resulting in complex triplet of triplets patterns if not decoupled. The protons on the hydrazine nitrogens may appear as broad signals that can exchange with D₂O.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, two signals are expected for the two distinct methylene carbons. The carbon atom bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), while the other carbon will show a smaller two-bond coupling (²JCF). researchgate.net

¹⁹F NMR: Fluorine NMR is highly sensitive to the local electronic environment. A single signal, likely a triplet due to coupling with the adjacent methylene protons, would be expected for the single fluorine environment in the molecule.

Together, these NMR techniques provide a detailed and definitive confirmation of the molecule's covalent structure.

Table 3: Predicted NMR Data for the (2-Fluoroethyl)hydrazine Cation

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | F-CH₂- | ~4.5 | Triplet of Triplets (tt) | J(H,F) ≈ 47 Hz, J(H,H) ≈ 5 Hz |

| ¹H | -CH₂-NH₂NH₂⁺ | ~3.3 | Triplet of Triplets (tt) | J(H,F) ≈ 20 Hz, J(H,H) ≈ 5 Hz |

| ¹³C | F-CH₂- | ~80 | Doublet (d) | ¹J(C,F) ≈ 170 Hz |

| ¹³C | -CH₂-NH₂NH₂⁺ | ~50 | Doublet (d) | ²J(C,F) ≈ 20 Hz |

| ¹⁹F | F-CH₂- | ~ -220 | Triplet (t) | J(F,H) ≈ 47 Hz |

Spectroscopic Methods for Mechanistic Studies (e.g., in situ monitoring of reactions)

Understanding the mechanism of a chemical reaction is key to optimizing conditions and minimizing by-products. In-situ spectroscopic techniques allow researchers to monitor reactions as they happen, providing real-time data on the concentration of reactants, intermediates, and products. nih.gov

For the synthesis of (2-Fluoroethyl)hydrazine, Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool. nih.gov By using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, changes in the infrared spectrum can be recorded over time. For example, the disappearance of absorption bands corresponding to the starting material (e.g., a C-O stretch of an ethylene (B1197577) oxide precursor or a C-Br stretch of 2-fluoroethyl bromide) and the appearance of bands associated with the product (e.g., N-H stretches and bends of the hydrazine group) can be tracked. rsc.org This data can be used to determine reaction kinetics, identify transient intermediates, and gain insight into the reaction pathway. rsc.org

Derivatization Strategies for Enhanced Detection in Complex Research Samples

As mentioned, the direct analysis of (2-Fluoroethyl)hydrazine can be challenging due to its polarity and low volatility. Derivatization is a common strategy to overcome these limitations, especially for GC-MS analysis and for enhancing detection in complex biological or environmental matrices. cdc.govnih.govnih.gov The primary amine functionality of the hydrazine group is the typical site for derivatization.

The reaction of the hydrazine with an aldehyde or ketone, such as acetone (B3395972) or benzaldehyde, forms a stable hydrazone derivative. wisdomlib.orgacs.org These derivatives are significantly less polar and more volatile, making them ideal for GC-MS analysis. nih.govresearchgate.net The choice of derivatizing reagent can be tailored to the analytical need. For instance, using a fluorinated aldehyde can introduce a second fluorine tag, which can be useful for specific mass spectrometric detection methods. This pre-analytical modification significantly improves chromatographic peak shape, enhances sensitivity, and allows for reliable quantification at trace levels. nih.govamanote.com

Table 4: Common Derivatization Reagents for Hydrazines

| Reagent | Derivative Formed | Analytical Advantage | Reference |

|---|---|---|---|

| Acetone | Acetone Azine | Increases volatility for headspace GC-MS. nih.govresearchgate.net | nih.govresearchgate.netacs.org |

| Benzaldehyde | Benzaldehyde Hydrazone | Forms a stable derivative for GC-MS analysis. wisdomlib.org | wisdomlib.org |

| Salicylaldehyde | Salicylaldehyde Hydrazone | Introduces a strong chromophore for UV detection in HPLC. rasayanjournal.co.in | rasayanjournal.co.in |

| 2,4-Dinitrophenylhydrazine (DNPH) | Dinitrophenylhydrazone | Used as a "reactive matrix" for MALDI-MSI, enhances ionization. nih.gov | nih.govshu.ac.uk |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.